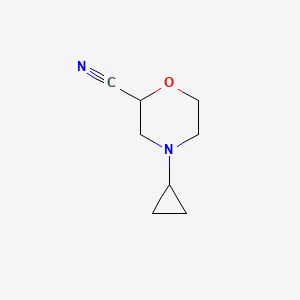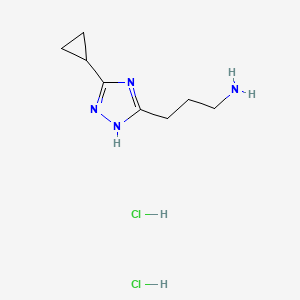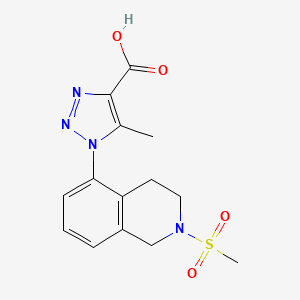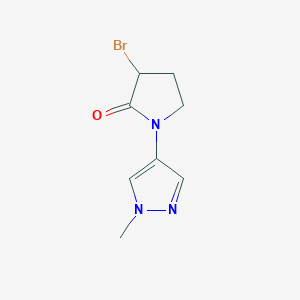![molecular formula C10H11BrN2O2S B1525048 3-[(4-Bromothiophen-2-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione CAS No. 1249029-18-2](/img/structure/B1525048.png)
3-[(4-Bromothiophen-2-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione
説明
“3-[(4-Bromothiophen-2-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione” is a chemical compound with the CAS Number: 1249029-18-2. It has a molecular weight of 303.18 g/mol . The IUPAC name for this compound is 3-[(4-bromo-2-thienyl)methyl]-5,5-dimethyl-2,4-imidazolidinedione .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11BrN2O2S/c1-10(2)8(14)13(9(15)12-10)4-7-3-6(11)5-16-7/h3,5H,4H2,1-2H3,(H,12,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 303.18 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions are not available in the search results.科学的研究の応用
Medicinal Chemistry: Synthesis of Bioactive Molecules
This compound serves as a precursor in the synthesis of bioactive molecules. Its structure is amenable to further functionalization, allowing for the creation of a diverse library of compounds for high-throughput screening in drug discovery .
Materials Science: Organic Semiconductor Precursors
In materials science, it is utilized for the development of organic semiconductors. The bromothiophene moiety is particularly useful in the synthesis of conjugated polymers and small molecules that exhibit semiconducting properties, which are essential for organic photovoltaic cells .
Environmental Science: Study of Pollutant Degradation
Researchers use this compound to study the degradation pathways of thiophene-based pollutants. Its brominated thiophene ring mimics the structure of certain environmental toxins, aiding in understanding their reactivity and breakdown .
Analytical Chemistry: Chromatographic Standards
The compound’s unique structure makes it suitable as a chromatographic standard. It helps in the calibration of analytical instruments to detect thiophene derivatives in various samples, ensuring accurate measurements .
Biochemistry: Protein Interaction Studies
In biochemistry, it can be linked to peptides or proteins to investigate their interactions. The bromine atom allows for easy modification, enabling researchers to attach fluorescent tags or other molecules to study protein dynamics .
Pharmacology: Targeted Drug Delivery Systems
Due to its modifiable core, this compound is explored in the design of targeted drug delivery systems. Its ability to be functionalized means it can be attached to carrier molecules that direct therapeutic agents to specific cells or tissues .
Safety and Hazards
特性
IUPAC Name |
3-[(4-bromothiophen-2-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2S/c1-10(2)8(14)13(9(15)12-10)4-7-3-6(11)5-16-7/h3,5H,4H2,1-2H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOLCMVPZBRLQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC2=CC(=CS2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



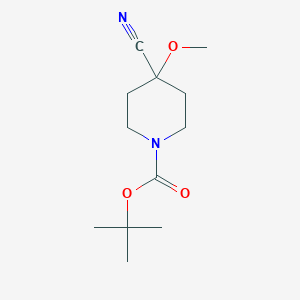
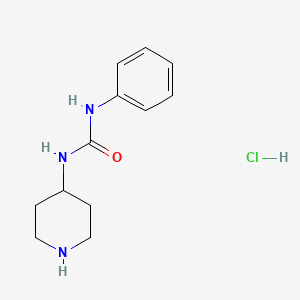
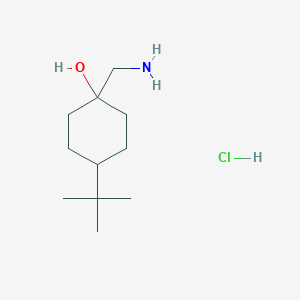
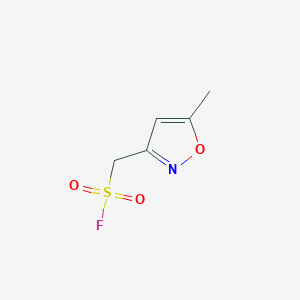
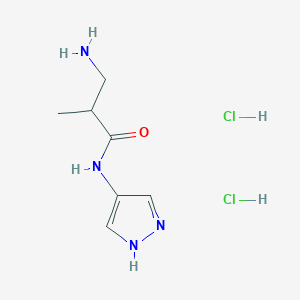
![1-[(5-Bromopyridin-2-yl)methyl]piperazine dihydrochloride](/img/structure/B1524972.png)

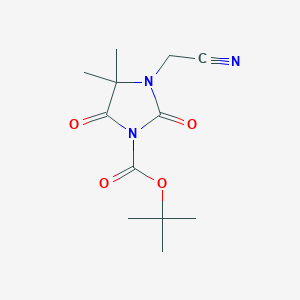
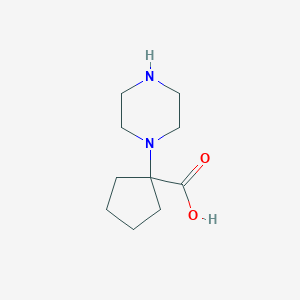
![2-(propan-2-yl)-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine](/img/structure/B1524980.png)
